molecular formula C11H15NO2S B565677 S-(3,4-Dimethylbenzene)-L-cysteine CAS No. 1331904-81-4

S-(3,4-Dimethylbenzene)-L-cysteine

Cat. No.: B565677
CAS No.: 1331904-81-4
M. Wt: 225.306
InChI Key: UIVAQPMCVSDPDE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3,4-Dimethylbenzene)-L-cysteine is an organic compound that features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and a cysteine moiety

Scientific Research Applications

S-(3,4-Dimethylbenzene)-L-cysteine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of “S-(3,4-Dimethylbenzene)-L-cysteine” is not clear without specific context. If it’s used as a drug or a biological probe, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

The potential applications and future directions for “S-(3,4-Dimethylbenzene)-L-cysteine” would depend on its properties and the context in which it’s used. It could potentially be explored for use in fields such as medicinal chemistry, materials science, or biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . Common reagents used in these reactions include bromine, chlorine, and various alkylating agents .

Industrial Production Methods

Industrial production of S-(3,4-Dimethylbenzene)-L-cysteine may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of polymer-supported reagents can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(3,4-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-(3,4-Dimethylbenzene)-L-cysteine include other benzene derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cysteine moiety, which imparts unique chemical and biological properties. This combination of a benzene ring with a biologically active amino acid makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAQPMCVSDPDE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.